8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is a fluorinated derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities
Biochemical Analysis
Biochemical Properties
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit monoamine oxidase (MAO), an enzyme responsible for the breakdown of monoamines, thereby affecting neurotransmitter levels in the brain . Additionally, it interacts with dopamine receptors, influencing dopaminergic signaling pathways . These interactions highlight the compound’s potential in modulating neurological functions and treating related disorders.
Cellular Effects
This compound exerts various effects on different cell types and cellular processes. In neuronal cells, it enhances dopamine release and inhibits its reuptake, leading to increased dopaminergic activity . This compound also affects gene expression by modulating transcription factors involved in neuroprotection and neuroinflammation . Furthermore, it influences cellular metabolism by altering the activity of enzymes involved in energy production and oxidative stress responses .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . Additionally, it acts as an agonist at dopamine receptors, enhancing dopaminergic signaling . These actions result in increased neurotransmitter levels and improved neuronal function. The compound also modulates gene expression by interacting with nuclear receptors and transcription factors, leading to changes in protein synthesis and cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits good stability under standard storage conditions, with minimal degradation observed over extended periods . In vitro studies have shown that its effects on cellular function, such as neurotransmitter release and gene expression, are sustained over several hours. Long-term studies in vivo indicate that chronic administration of the compound can lead to adaptive changes in neuronal signaling pathways and receptor sensitivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline typically involves the fluorination of a suitable precursor. One common method is the reaction of 5-methyl-1,2,3,4-tetrahydroisoquinoline with a fluorinating agent such as Selectfluor under controlled conditions. The reaction is usually carried out in an organic solvent like acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine position, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of materials with unique properties, such as light-emitting diodes and other electronic devices.
Mechanism of Action
The exact mechanism of action of 8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, making it a valuable component in drug design.
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,2,3,4-tetrahydroisoquinoline: Lacks the fluorine atom, which may result in different biological activities and chemical properties.
8-Fluoro-1,2,3,4-tetrahydroisoquinoline: Similar structure but without the methyl group, leading to variations in reactivity and applications.
Uniqueness
8-Fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both a fluorine atom and a methyl group. This combination can enhance its biological activity and chemical stability, making it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN/c1-7-2-3-10(11)9-6-12-5-4-8(7)9/h2-3,12H,4-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWMOECWLUAEXIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2CCNCC2=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1697990-58-1 |
Source
|
Record name | 8-fluoro-5-methyl-1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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